1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound featuring a fused azabicyclo[3.1.0]hexane core substituted with a 4-aminophenyl group at the 1-position. This structure replaces the piperidine-2,6-dione ring of aminoglutethimide (AG), a first-generation aromatase inhibitor used in treating hormone-dependent cancers like breast cancer .
Mechanism and Applications:
The compound inhibits human placental aromatase, a cytochrome P450 enzyme responsible for converting androgens to estrogens. Its improved potency and selectivity over AG make it a promising candidate for endocrine therapy. Studies highlight its ability to bind aromatase in a manner similar to AG, as evidenced by type II difference spectra, but with enhanced inhibitory activity (Ki = 1.2 µM vs. AG’s 1.8 µM) .
Properties
IUPAC Name |
1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-7-3-1-6(2-4-7)11-5-8(11)9(14)13-10(11)15/h1-4,8H,5,12H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGCPUGLXWOPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) dissolved in hexane and tetrahydrofuran (THF) at -80°C. The resulting intermediate is then treated with acetyl chloride
Biological Activity
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, also known by its CAS number 86215-68-1, is a compound of significant interest due to its potential biological activities. This article examines the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N2O2, with a molecular weight of 202.21 g/mol. The structure features a bicyclic framework that is crucial for its biological activity.
Research indicates that this compound exhibits aromatase inhibitory activity . Aromatase is an enzyme involved in the biosynthesis of estrogens from androgens, and its inhibition can have implications in conditions like breast cancer and hormone-sensitive disorders .
Case Studies and Research Findings
- Aromatase Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising aromatase inhibitory effects in vitro. The most potent compounds exhibited IC50 values in the low micromolar range, suggesting significant potential for therapeutic applications against estrogen-dependent cancers .
- Anticancer Activity : In vivo studies have shown that this compound can reduce tumor growth in models of breast cancer by modulating estrogen levels through aromatase inhibition .
- Neuroprotective Effects : Preliminary research indicates that the compound may also possess neuroprotective properties, potentially linked to its structural similarity to other neuroactive compounds. Further studies are needed to elucidate these effects.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Research and Clinical Implications
- Preclinical Data: Substituted derivatives (e.g., 9e, 1h) exhibit nanomolar Ki values, surpassing AG’s efficacy .
- Limitations : Most studies are in vitro; in vivo efficacy and toxicity profiles remain underexplored.
Q & A
Q. What are the primary synthetic routes for 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione?
The compound is synthesized via a multi-step approach:
Core Structure Formation : Cyclopropane ring construction via cyclization of substituted cyclopropanedicarboximides (e.g., 1,2-cyclopropanedicarboxylic acid derivatives).
Functionalization : Introduction of the 4-aminophenyl group via nucleophilic substitution or coupling reactions.
Reduction and Purification : Use of aluminum hydride reducing agents (e.g., sodium bis(2-methoxyethoxy)aluminum hydride) in ether solvents to stabilize intermediates, followed by recrystallization for purity .
Q. Key Methodological Considerations :
Q. How is the structural conformation of this compound validated in research settings?
- X-ray Crystallography : Used to confirm the bicyclo[3.1.0]hexane core and substituent stereochemistry. Absolute configurations (e.g., 1R,5S enantiomers) are resolved via single-crystal analysis .
- Spectroscopic Techniques :
Advanced Research Questions
Q. How do alkyl substituents (e.g., butyl, pentyl) on the azabicyclo core enhance aromatase inhibition?
-
Structure-Activity Relationship (SAR) :
Substituent (nM) Selectivity (Aromatase vs. CSCC) None (9a) 1,200 High Butyl (9e) 15 >100-fold Pentyl (9f) 20 >100-fold
Q. Experimental Design :
Q. What strategies resolve enantiomer-specific activity in this compound?
Q. How do researchers address contradictory data in inhibition assays across studies?
- Case Example : Discrepancies in values (e.g., 20 nM vs. 1.2 µM) may arise from:
- Enzyme Source Variability : Placental vs. recombinant aromatase isoforms.
- Assay Conditions : Differences in cofactor (NADPH) concentration or pre-incubation times.
- Resolution : Normalize data using aminoglutethimide as an internal control and validate via orthogonal methods (e.g., radiolabeled substrate conversion assays) .
Methodological Challenges and Solutions
Q. What are the pitfalls in synthesizing N-substituted derivatives, and how are they mitigated?
Q. How is metabolic stability assessed for preclinical development?
- In Vitro Models :
Tables for Quick Reference
Table 1 : Comparative Aromatase Inhibition Data
| Compound | (nM) | Selectivity Ratio (Aromatase/CSCC) | Reference |
|---|---|---|---|
| Aminoglutethimide (AG) | 180,000 | 1:1 | |
| 1-(4-Aminophenyl)-9a | 1,200 | >100 | |
| Butyl-substituted 9e | 15 | >100 |
Table 2 : Synthetic Methods and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropanation | CuBr/PhIO, THF, 0°C | 85 | |
| N-Alkylation | NaH, alkyl bromide, DMF | 70 | |
| Enantiomer Resolution | Chiral HPLC, hexane/isopropanol | 95% ee |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
